molecular formula C9H15N3O4S B2814442 2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide CAS No. 2551119-88-9

2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide

Cat. No. B2814442
CAS RN: 2551119-88-9
M. Wt: 261.3
InChI Key: JETUYDKBUDNEGS-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide” is a chemical compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 .


Molecular Structure Analysis

The structure of a similar compound, “N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide”, was determined by single crystal X-ray diffraction . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring . The dihedral angle between the thiadiazine ring and the aromatic ring is 93.72° . The carbonyl of the amide bond deviates from co-planarity of the aromatic ring by 60.03°, which is perhaps due to the steric hindrance of the carbonyl group towards the thiadiazine ring . The sulfur atom deviates from the mean plane of the ring by 0.102 Å .


Physical And Chemical Properties Analysis

The compound “2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide” has a molecular formula of C7H10N2O4S and a molecular weight of 218.23 .

Scientific Research Applications

Biological and Pharmacological Research

Research involving derivatives of acetamide and formamide, including their mono and dimethyl derivatives, focuses on understanding the biological consequences of exposure to these compounds. Such studies are critical in toxicology and pharmacology, providing foundational knowledge for drug development and safety assessments. Kennedy (2001) conducted a comprehensive review highlighting the importance of these chemicals due to their commercial relevance and the significant body of information that has accumulated over the years regarding their biological effects on humans (Kennedy, 2001).

Chemical Synthesis and Impurities in Pharmaceutical Products

The synthesis of pharmaceutical compounds, including proton pump inhibitors like omeprazole, involves complex chemical reactions that can lead to the formation of various impurities. Understanding these processes is crucial for developing safer and more effective medications. Saini et al. (2019) reviewed novel methods of omeprazole synthesis, emphasizing the significance of identifying and controlling pharmaceutical impurities to ensure drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Neuroplasticity and Psychiatric Research

The study of neuroplasticity, especially in relation to psychiatric disorders like depression, is a rapidly evolving field. Compounds affecting neurotransmitter systems, such as NMDA and AMPA receptors, are of particular interest. Aleksandrova and Phillips (2021) discussed how ketamine and classical psychedelics, which modulate these receptors, induce synaptic and structural changes in the brain. This research offers insights into potential therapeutic applications for psychiatric conditions, suggesting a pathway for investigating similar compounds (Aleksandrova & Phillips, 2021).

Advanced Materials and Chemical Engineering

Compounds with specific chemical structures are explored for their applications in creating advanced materials. For instance, the modification of xylan, a natural polymer, into ethers and esters with distinct properties showcases the intersection of chemistry and materials science. Petzold-Welcke et al. (2014) demonstrated how chemical modification techniques could lead to new biopolymer derivatives with tailored functionalities, highlighting the importance of understanding molecular structures for materials engineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-6-8(5-9(13)12(3)16-4)7(2)11-17(14,15)10-6/h10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETUYDKBUDNEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS(=O)(=O)N1)C)CC(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide

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